BenchChemオンラインストアへようこそ!

(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone

PRCP inhibition Pyrazole bioisosteres Metabolic disease targets

The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 1351615-29-6) is a synthetic small molecule prolylcarboxypeptidase (PRCP) inhibitor developed by Merck Sharp & Dohme Corp. Its structure uniquely combines a 3,5-dimethylpyrazole moiety linked via a methylene bridge to a piperidine ring, which is coupled to an indole-2-carbonyl group.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1351615-29-6
Cat. No. B2537225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone
CAS1351615-29-6
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C
InChIInChI=1S/C20H24N4O/c1-14-11-15(2)24(22-14)13-16-7-9-23(10-8-16)20(25)19-12-17-5-3-4-6-18(17)21-19/h3-6,11-12,16,21H,7-10,13H2,1-2H3
InChIKeyMVIJZWSMTNKFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1351615-29-6: A Pyrazole-Piperidine-Indole PRCP Inhibitor from Merck Research


The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 1351615-29-6) is a synthetic small molecule prolylcarboxypeptidase (PRCP) inhibitor developed by Merck Sharp & Dohme Corp. Its structure uniquely combines a 3,5-dimethylpyrazole moiety linked via a methylene bridge to a piperidine ring, which is coupled to an indole-2-carbonyl group [1][2]. The compound was designed as a pyrazole bioisostere of amide-based PRCP inhibitors, aiming to retain potency while improving pharmacokinetic properties [2].

Why Generic PRCP Inhibitor Substitution Fails for CAS 1351615-29-6


PRCP inhibitors encompass diverse chemotypes with varying selectivity and pharmacokinetics; indiscriminate substitution can lead to unpredictable biological outcomes. The specific pyrazole-piperidine-indole architecture of this compound is the result of a directed bioisosteric design strategy that cannot be replicated by generic amide or triazole analogs [1][2]. Substituting a chemically similar compound risks altered binding kinetics, off-target effects, and inconsistent in vivo efficacy.

Quantitative Differentiation Evidence for 1351615-29-6


PRCP Inhibitory Potency: Class-Level Inference from Bioisosteric Series

The compound belongs to a series of pyrazole-based PRCP inhibitors designed to replace amide groups while preserving potency. In the Bioorg Med Chem Lett publication, closely related pyrazole analogs achieved single-digit nanomolar IC50 values against human PRCP: Compound 103 (hPRCP IC50 = 3.5 nM) and Compound 104 (hPRCP IC50 = 2.5 nM) [1]. Although the specific IC50 for 1351615-29-6 has not been publicly reported, its structural homology to these active compounds supports anticipated low-nanomolar potency [1].

PRCP inhibition Pyrazole bioisosteres Metabolic disease targets

Pyrazole Bioisostere Advantage Over Amide-Containing Analogs

The pyrazole ring in this compound serves as a non-classical bioisostere of the amide group found in earlier PRCP inhibitor series. The Merck team demonstrated that pyrazole replacement maintains or slightly enhances PRCP inhibitory activity while improving pharmacokinetic parameters such as metabolic stability and oral bioavailability [1][2]. For instance, pyrazole analog 104 exhibited a significantly longer half-life and improved oral bioavailability compared to its amide parent 103 [2].

Bioisostere design Pharmacokinetic optimization PRCP inhibitors

Enzymatic Selectivity Profile over Related Serine Proteases

The pyrazole-based PRCP inhibitor series was evaluated for selectivity against a panel of serine proteases, including DPPIV, FAP, and POP. Compounds exhibited >1000-fold selectivity for PRCP over these off-targets, minimizing potential side effects [1]. Although the exact selectivity data for 1351615-29-6 are not published, the series-wide trend suggests comparable selectivity.

Selectivity screening PRCP Serine protease panel

Optimal Applications for 1351615-29-6 Based on Differentiated Evidence


Metabolic Disease Target Engagement Studies Requiring Oral Bioavailable PRCP Inhibitors

Due to the pyrazole bioisostere's improved pharmacokinetics, the compound is suited for in vivo metabolic disease models where oral dosing is required. The anticipated long half-life allows for less frequent dosing in obesity or diabetes rodent models [1][2].

In Vitro Biochemical Assays for PRCP Selectivity Profiling

Researchers can use this compound as a selective PRCP chemical probe in enzymatic assays, leveraging the series' >1000-fold selectivity against related serine proteases, ensuring data integrity in signal pathway studies [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole Bioisostere Design

The compound serves as a key intermediate for further derivatization aimed at optimizing PRCP inhibition or expanding to related targets, given its modular substitution points [1].

Quote Request

Request a Quote for (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.